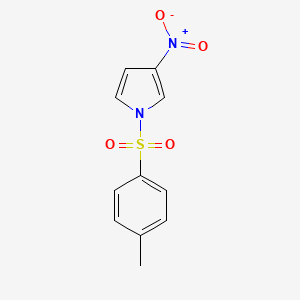

3-Nitro-1-tosyl-1H-pyrrole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-nitropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-9-2-4-11(5-3-9)18(16,17)12-7-6-10(8-12)13(14)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKAWLXYVIHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635304 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-84-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Strategic Transformations of 3 Nitro 1 Tosyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Aromatic Ring System

The aromaticity of the pyrrole ring generally leads to a reluctance to participate in reactions that would disrupt its cyclic π-system. wikipedia.org However, the presence of the N-tosyl and C-3 nitro substituents significantly lowers the electron density of the ring, transforming its character and enabling it to participate in reactions typically uncharacteristic of simple pyrroles. conicet.gov.arconicet.gov.ar

The electron-deficient nature of 3-Nitro-1-tosyl-1H-pyrrole makes it an effective dienophile in polar Diels-Alder reactions, a powerful method for constructing six-membered rings. wikipedia.orgconicet.gov.ar This reactivity is crucial for the synthesis of complex nitrogen-containing heterocycles, such as indoles and their derivatives. conicet.gov.ar

The dienophilic character of a compound in a polar Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. In this compound, both the nitro group at the C-3 position and the tosyl group on the nitrogen atom act as powerful electron-withdrawing substituents. conicet.gov.arconicet.gov.ar This electronic perturbation significantly lowers the energy of the pyrrole's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by electron-rich dienes. conicet.gov.ar Theoretical studies and experimental results confirm that substituting a hydrogen atom with a nitro group markedly increases the electrophilic character of heterocyclic dienophiles. conicet.gov.ar Consequently, 1-tosyl-3-nitropyrrole behaves as an electrophilic dienophile, readily engaging with nucleophilic dienes in [4+2] cycloaddition reactions. conicet.gov.arrsc.org

The reactions of this compound with unsymmetrical dienes exhibit notable regioselectivity, which is governed by the electronic effects of the substituents on both the dienophile and the diene.

When reacting with a less nucleophilic diene like isoprene , 1-tosyl-3-nitropyrrole yields a mixture of dihydroindole products. conicet.gov.ar The cycloaddition proceeds to give isomeric cycloadducts as the main products. conicet.gov.ar

The reaction with the highly nucleophilic and more reactive Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) proceeds with high yield and complete regioselectivity. conicet.gov.arrsc.org The reaction is typically conducted in a non-polar solvent like benzene (B151609) at elevated temperatures (120–140 °C). rsc.org The regioselectivity is controlled by the directing effects of the nitro and methoxy (B1213986) groups on the respective reactants. conicet.gov.arconicet.gov.ar This controlled cycloaddition leads to the formation of hydroxy-indole cycloadducts, which are valuable synthetic intermediates. conicet.gov.ar

| Diene | Reaction Conditions | Product Type | Yield | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Isoprene | Heating | Mixture of dihydroindoles | Not specified | Mixture of regioisomers | conicet.gov.ar |

| Danishefsky's Diene | Benzene, 120-140 °C | Hydroxy-indole cycloadduct | High | Complete | conicet.gov.arrsc.org |

A characteristic and synthetically useful feature of the Diels-Alder reactions involving this compound is the spontaneous or induced elimination of the nitro group from the initial cycloadduct. conicet.gov.arconicet.gov.ar The primary [4+2] cycloadduct often undergoes a subsequent aromatization step, which is driven by the expulsion of the nitro group as nitrous acid (HNO₂). conicet.gov.arnih.gov

While the Diels-Alder reaction is the most prominently studied cycloaddition for this compound, the pyrrole ring system, in general, can participate in other cycloaddition reactions. Pyrroles with N-substitution are known to undergo [2+1] cycloadditions. wikipedia.org A notable example is the reaction of pyrroles with carbenes, such as dichlorocarbene (B158193). wikipedia.org In this type of reaction, a cyclopropane (B1198618) intermediate is initially formed. For N-substituted pyrroles, this intermediate can subsequently rearrange. For instance, the reaction with dichlorocarbene can lead to a dichlorocyclopropane intermediate that breaks down to afford a 3-chloropyridine, a transformation known as the Ciamician–Dennstedt rearrangement. wikipedia.org Although this specific reaction has not been detailed for this compound, it represents a potential reactivity pathway for the substituted pyrrole ring.

Diels-Alder Cycloaddition Reactions

Transformations of the Nitro Group

Beyond its role in activating the pyrrole ring for cycloaddition, the nitro group itself is a versatile functional handle that can be transformed or used as a leaving group. ucl.ac.ukbaranlab.org In the context of the cycloaddition products derived from this compound, its most significant transformation is its elimination as nitrous acid to drive aromatization. conicet.gov.ar

The nitro group is recognized as a good leaving group in various chemical reactions. baranlab.org Its departure can be facilitated under basic conditions, particularly when it leads to the formation of a stable, conjugated system. ucl.ac.uk In processes like the Barton-Zard pyrrole synthesis, the elimination of a nitro group is a key step in the formation of the aromatic pyrrole ring. wikipedia.orgbaranlab.org This inherent reactivity highlights the utility of the nitro group not just as an activating group, but as a disposable moiety that facilitates the construction of new molecular architectures.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in this compound to an amino group is a key transformation for the synthesis of various functionalized pyrroles. This conversion is often a crucial step in the synthesis of more complex heterocyclic systems and biologically active molecules.

A common method for this reduction is catalytic hydrogenation. For instance, 3-nitro-5-aryl-pyrrolo[2,3-b]pyridines can be reduced to the corresponding 3-amino derivatives using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov However, the resulting 3-amino-pyrrolo[2,3-b]pyridines can be unstable and are often used immediately in subsequent reactions without purification. nih.gov Other reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, or sodium sulfide (B99878) (Na₂S), are also commonly employed for nitro group reductions and may offer different levels of chemoselectivity. commonorganicchemistry.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For example, Raney nickel is often preferred over Pd/C when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

A study on the synthesis of pyrrolo[2,3-b]pyridines demonstrated the catalytic hydrogenation of a 3-nitro derivative to the corresponding amine, which was then condensed with a nicotinoyl chloride. nih.gov This highlights the utility of the amino group as a nucleophile for further functionalization.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

| H₂/Pd/C | Catalytic hydrogenation | Reduces both aromatic and aliphatic nitro groups; can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/Acid | Acidic conditions (e.g., AcOH) | Mild conditions, can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| Na₂S | - | Can sometimes selectively reduce one nitro group in the presence of others; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |

| B₂(OH)₄/4,4'-bipyridine | Room temperature | Highly chemoselective for aromatic nitro compounds in the presence of sensitive functional groups. acs.org |

Tandem Reactions Involving Nitro Group Modification

The nitro group of this compound can participate in tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. These reactions offer an efficient approach to constructing complex molecular architectures.

One example involves the reaction of N-tosyl-3-nitroindole with pyridinium (B92312) N-ylides. acs.org This process is believed to proceed through a 1,3-dipolar cycloaddition, followed by ring-opening and subsequent aromatization, which involves the elimination of the nitro group as nitrous acid, to form indolizine (B1195054) derivatives. acs.org While this specific example uses a 3-nitroindole, the principle of using the nitro-substituted double bond as a dipolarophile is relevant.

In a different context, the reaction of nitroolefins with tosylmethyl isocyanide (TosMIC) in the presence of an ionic liquid has been used to synthesize 4(3)-substituted 3(4)-nitropyrroles. nih.gov This demonstrates the role of the nitro group in activating the double bond for cycloaddition reactions.

Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction has been developed for the synthesis of 2,5-disubstituted pyrroles. rsc.org This sequence involves the initial reaction of an imine with a nitroalkane, followed by a gold-catalyzed hydroamination/cyclization. rsc.org Although this example doesn't start with this compound, it illustrates the potential for the nitro group to be involved in complex, multi-step transformations.

Transformations of the Tosyl Group

The N-tosyl group in this compound serves as a crucial protecting group and can also act as a leaving group in certain reactions, enabling further functionalization of the pyrrole ring.

Selective Cleavage and Deprotection of the N-Tosyl Moiety

The N-tosyl group is a common protecting group for the pyrrole nitrogen due to its electron-withdrawing nature, which reduces the reactivity of the pyrrole ring and allows for more controlled reactions. researchgate.net The removal, or deprotection, of the tosyl group is a key step in many synthetic sequences to yield the free N-H pyrrole.

Alkaline conditions are frequently employed for the cleavage of the N-tosyl group. For example, the deprotection of a tosyl group from a pyrrolo[2,3-b]pyridine derivative was achieved using alkaline conditions to yield the final product. nih.gov Another method involves the use of sodium hydroxide (B78521) in methanol, which was successful in the N-tosyl cleavage to produce the fungicide fludioxonil. acs.org

The choice of deprotection conditions is critical to avoid unwanted side reactions, especially in the presence of other sensitive functional groups. For instance, while the tosyl group is stable under various conditions, its removal might require reagents that could affect other parts of the molecule.

Table 2: Conditions for N-Tosyl Deprotection

| Reagent(s) | Conditions | Reference |

| Alkaline conditions | - | nih.gov |

| NaOH, MeOH | - | acs.org |

Role of the Tosyl Group as a Leaving Group in Ring-Forming Reactions

The tosyl group is an excellent leaving group and can be displaced in intramolecular cyclization reactions to form fused ring systems. This strategy has been utilized in the synthesis of various heterocyclic compounds.

In the Van Leusen pyrrole synthesis, tosylmethyl isocyanide (TosMIC) reacts with enones in the presence of a base. wikipedia.org The reaction involves a Michael addition followed by a 5-endo cyclization. The final step is the elimination of the tosyl group to form the pyrrole ring. wikipedia.orgresearchgate.net This highlights the facility with which the tosyl group can be eliminated to generate the aromatic pyrrole system.

While direct examples involving this compound in such ring-forming reactions where the tosyl group is the leaving group are not prevalent in the searched literature, the principle is well-established in pyrrole chemistry. For instance, nickel-catalyzed reactions of N-tosyl alkynamides with arylboronic acids lead to multisubstituted pyrroles through a process involving cyclization where the N-tosyl group is crucial for the reactivity of the amide carbonyl. rsc.org

Furthermore, the N-tosyl group can influence the regioselectivity of reactions. In the synthesis of indoles from N-tosylpyrrole, intramolecular electrophilic attack can be directed to either the C-2 or C-3 position, leading to the formation of different indole (B1671886) isomers. researchgate.net

Mechanistic Investigations into the Formation and Reactivity of 3 Nitro 1 Tosyl 1h Pyrrole

Detailed Reaction Mechanisms in Pyrrole (B145914) Annulation

The formation of the pyrrole ring, a process known as pyrrole annulation, can be achieved through various synthetic routes. mdpi.com One of the most prominent and versatile methods for constructing the pyrrole nucleus is the Van Leusen pyrrole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes. nih.govnih.gov This reaction has been a cornerstone in the synthesis of a multitude of substituted pyrroles, including the nitrated and tosylated derivatives. mdpi.comnih.gov

Examination of [3+2] Cycloaddition Pathways in TosMIC-Mediated Syntheses

The synthesis of 3-Nitro-1-tosyl-1H-pyrrole and related structures heavily relies on the [3+2] cycloaddition reaction, a cornerstone of the Van Leusen pyrrole synthesis. nih.govresearchgate.net In this process, TosMIC acts as a three-atom synthon. nih.gov The reaction is typically initiated by a base, which abstracts a proton from the α-carbon of TosMIC, creating a stabilized carbanion. mdpi.comnih.gov This carbanion then undergoes a Michael addition to an electron-deficient alkene, such as a nitroalkene. nih.govcdnsciencepub.com

A plausible mechanism for the reaction involves the following key steps:

Deprotonation of TosMIC: A base abstracts the acidic proton from the carbon atom situated between the tosyl and isocyano groups, generating a resonance-stabilized anion. mdpi.com

Michael Addition: The TosMIC anion attacks the β-carbon of the nitroalkene in a conjugate addition. cdnsciencepub.com

Intramolecular Cyclization: The newly formed nucleophilic center attacks the isocyano carbon, leading to the formation of a five-membered ring intermediate. nih.gov

Elimination and Aromatization: The intermediate undergoes elimination of the tosyl group and a subsequent proton shift (tautomerization) to afford the final aromatic pyrrole. mdpi.comwikipedia.org

This pathway is supported by numerous studies and provides a rational framework for understanding the formation of a wide variety of substituted pyrroles. mdpi.comnih.gov

Stepwise Processes and Intermediate Characterization

The synthesis of multi-substituted pyrroles often proceeds through a stepwise mechanism involving the formation and subsequent reaction of key intermediates. nih.gov In the context of the Van Leusen synthesis, the initial adduct formed after the Michael addition and before the final elimination and aromatization is a dihydropyrrole derivative. nih.gov While often transient, the characterization of such intermediates is crucial for a complete mechanistic understanding.

In some cases, related intermediates in pyrrole synthesis have been isolated and characterized, providing direct evidence for the proposed stepwise pathway. nih.gov For instance, in the synthesis of 2,3,4-trisubstituted 1H-pyrroles from vinyl azides and TosMIC, a proposed mechanism involves a Michael addition followed by intramolecular cyclization, proton transfer, and elimination of dinitrogen. cdnsciencepub.com The isolation of stable intermediates in similar annulation reactions lends credence to these multi-step sequences. nih.gov

Understanding Regio- and Chemoselectivity in Functionalization

The substitution pattern on the pyrrole ring is dictated by the directing effects of the substituents already present. In the case of this compound, the nitro and tosyl groups exert significant electronic and steric influences on the regioselectivity of further functionalization reactions.

Electronic and Steric Directing Effects of Nitro and Tosyl Substituents

The tosyl group attached to the nitrogen atom is a strong electron-withdrawing group. worktribe.com This reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to N-unprotected pyrroles. thieme-connect.com However, it also influences the regioselectivity of such attacks. The electron-withdrawing nature of the tosyl group deactivates all positions of the pyrrole ring, but the effect is most pronounced at the C2 and C5 positions.

The nitro group at the C3 position is also a powerful electron-withdrawing group. Its presence further deactivates the pyrrole ring towards electrophilic substitution. The combined electronic effects of the nitro and tosyl groups make electrophilic aromatic substitution challenging. Conversely, these groups activate the ring towards nucleophilic attack.

Steric hindrance also plays a critical role. The bulky tosyl group can sterically hinder attack at the adjacent C2 and C5 positions. researchgate.net This steric factor, combined with the electronic deactivation, often directs incoming electrophiles to the C4 position, which is the least sterically hindered and electronically deactivated position.

In reactions involving nucleophilic attack, the electron-deficient nature of the ring, particularly at the positions ortho and para to the nitro group (C2 and C4), makes these sites susceptible to attack.

Rationalizing Product Distribution in Multi-Substituted Pyrrole Syntheses

The interplay of electronic and steric effects is crucial for rationalizing the product distribution in the synthesis of multi-substituted pyrroles. For example, in the nitration of a pyrrole-2-carboxylate, the nitro group preferentially enters the 4-position due to the electron-withdrawing effect of the ester group at C2 and steric guidance.

In the context of this compound, any subsequent functionalization would be governed by the directing effects of both the nitro and tosyl groups. For instance, in a reaction where an electrophile is introduced, the C4 position would be the most likely site of substitution due to the combined deactivating and sterically hindering effects at other positions.

The regioselectivity of the initial [3+2] cycloaddition to form the substituted pyrrole is also influenced by the substituents on the starting alkene. nih.gov In the reaction of TosMIC with unsymmetrically substituted divinyl ketones, the cycloaddition occurs selectively on the less polar double bond. nih.gov This selectivity is a result of a complex interplay of electronic and steric factors in the transition state of the Michael addition step.

Mechanistic Insights into Nitro Group Extrusion in Cycloadditions

While the nitro group is a key functional handle in many synthetic transformations, under certain reaction conditions, it can be eliminated, a process known as nitro group extrusion. researchgate.net In the context of cycloaddition reactions, this can lead to the formation of products without the nitro substituent.

For instance, in the Barton-Zard pyrrole synthesis, an isocyanoacetate reacts with a nitroalkene, and a key step in the mechanism is the elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org Similarly, in some photoredox-catalyzed [3+2] cycloadditions of 2H-azirines with nitroalkenes, the reaction proceeds via an intermediate from which nitrous acid (HNO₂) is eliminated to furnish the final pyrrole product. rsc.org

The mechanism of nitro group extrusion often involves the formation of an intermediate where the nitro group is positioned on a saturated carbon atom. researchgate.net Deprotonation of an adjacent carbon can then initiate an elimination cascade, leading to the formation of a double bond and the departure of the nitro group as a nitrite (B80452) anion. The driving force for this elimination is often the formation of a stable, aromatic pyrrole ring.

Detailed mechanistic studies, including computational analysis, have been employed to understand the finer details of nitrous acid extrusion from nitroalkyl moieties under both thermal and catalytic conditions. researchgate.net These studies suggest that the mechanism can be highly asynchronous. researchgate.net

Influence of Catalysts and Reaction Conditions on Reaction Mechanisms

The mechanistic pathways governing the synthesis and subsequent transformations of this compound are profoundly influenced by the choice of catalysts and the specific reaction conditions employed. Factors such as the solvent, base, temperature, and the presence of metal or organocatalysts can dictate the reaction's feasibility, rate, yield, and even steer the reaction toward different products by favoring one mechanism over another.

Catalytic and Solvent Influence on Formation

The formation of the nitropyrrole core often involves a variation of the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). wikipedia.org This process is initiated by a base, which deprotonates the TosMIC to form a nucleophilic carbanion. wikipedia.org This anion then attacks an electron-deficient alkene, such as a nitroalkene, in a Michael addition. wikipedia.org A subsequent intramolecular [3+2] cycloaddition and elimination of the tosyl group leads to the formation of the pyrrole ring. wikipedia.orgnih.gov

The choice of solvent and base is critical in this sequence. Research has shown that ionic liquids can serve as effective and reusable solvents. For instance, the synthesis of 4(3)-substituted 3(4)-nitro-1H-pyrroles from nitroolefins and TosMIC proceeds efficiently in 1-butyl-3-methylimidazolium bromide ([bmIm]Br). nih.gov A key advantage of this reaction condition is the ability to recover and reuse the ionic liquid without a significant drop in product yield, highlighting a sustainable approach to its synthesis. nih.gov

Interactive Table 1: Reusability of Ionic Liquid in Nitropyrrole Synthesis

This table illustrates the effect of recycling the ionic liquid solvent on the yield of 4-phenyl-3-nitro-1H-pyrrole.

Data sourced from a study on the synthesis of nitropyrroles using ionic liquids. nih.gov

Furthermore, the electronic properties of the substituents on the starting materials dictate the necessary reaction conditions. For the synthesis of 3-aryl and 3,4-diarylpyrroles via the TosMIC method, a stronger electron-withdrawing character on the aryl group of the alkene substrate leads to higher yields at lower temperatures and shorter reaction times. nih.gov This demonstrates a direct correlation between the substrate's electronic nature and the reaction's kinetics and efficiency. nih.gov

Influence on Reactivity Mechanisms

The reactivity of the this compound scaffold is dominated by the strong electron-withdrawing nature of both the N-tosyl and the 3-nitro groups. These groups reduce the electron density of the pyrrole ring, influencing its participation in further reactions. For example, the N-tosyl group has been shown to be essential for certain cycloaddition reactions to proceed. researchgate.net Its steric bulk can also be a significant factor, with reports indicating that the N-tosyl group on a pyrrole aldehyde can completely inhibit certain reactions due to steric hindrance. acs.org

In reactions analogous to the Diels-Alder cycloaddition, 1-tosyl-3-nitroindole, a structurally similar compound, has been shown to be a highly effective dienophile, a property attributed to its electron-deficient C2-C3 bond. researchgate.net The reaction conditions, particularly temperature, play a crucial role in the outcome; higher temperatures can promote a subsequent aromatization step following the initial cycloaddition. researchgate.net

Metal catalysts are instrumental in mediating the reactivity of N-tosyl pyrrole derivatives. Palladium-catalyzed reactions, such as the Heck–Matsuda desymmetrization of N-tosyl-2,5-dihydro-1H-pyrrole, show a strong dependence on the specific palladium source and the associated ligand for both yield and enantioselectivity. beilstein-journals.org

Interactive Table 2: Optimization of Palladium-Catalyzed Heck–Matsuda Reaction

This table shows the effect of different palladium sources and ligands on the yield and enantiomeric ratio (er) in the reaction of N-tosyl-2,5-dihydro-1H-pyrrole with an aryldiazonium salt. beilstein-journals.org

L1 and L2 represent different N,N-ligands. Data adapted from optimization studies on a related N-tosyl pyrroline (B1223166) system. beilstein-journals.org

Other transition metals also promote unique mechanistic pathways. Gold catalysts have been observed to facilitate a tandem 1,3-sulfonyl migration, presenting a potential pathway for the isomerization of an N-tosyl pyrrole to a C-sulfonyl pyrrole. ucc.ie Copper(II) catalysts are often employed for the in situ oxidation of pyrroline intermediates to form the aromatic N-sulfonyl pyrrole ring, a process that can involve a single electron transfer (SET) mechanism. nih.gov

More recently, photoredox catalysis has emerged as a powerful tool. In the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines, control experiments have unequivocally shown that the reaction to form a β-sulfonylated pyrrole is contingent upon the simultaneous presence of the photocatalyst, a base, and visible light irradiation, demonstrating a complex interplay of factors to enable the reaction mechanism. d-nb.info

Theoretical and Computational Studies of 3 Nitro 1 Tosyl 1h Pyrrole

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations allow for a detailed examination of the electron distribution and orbital interactions within a molecule, which are fundamental to its stability and chemical nature.

Density Functional Theory (DFT) has emerged as a robust method for predicting the properties of organic molecules. conicet.gov.ar For 3-Nitro-1-tosyl-1H-pyrrole, geometry optimizations have been performed to determine its most stable three-dimensional structure. conicet.gov.ar

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy and symmetry of these orbitals are crucial for understanding a compound's stability and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. acs.org The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. acs.org

For this compound, DFT calculations have been used to determine the energies of these key orbitals. conicet.gov.ar The presence of both the electron-withdrawing nitro group and the tosyl group significantly influences the energy levels of the FMOs. conicet.gov.ar Specifically, these groups lower the energies of both the HOMO and LUMO, which has profound implications for the molecule's reactivity, particularly its electrophilic character. conicet.gov.ar The calculated HOMO energy for this compound is -4.54 eV, and the LUMO energy is -3.68 eV. conicet.gov.ar

Computational Prediction of Reactivity and Selectivity

Beyond static electronic properties, computational methods can predict how a molecule will behave in a chemical reaction, including its propensity to react and the preferred pathways it will follow.

Global reactivity descriptors, derived from the energies of frontier orbitals, provide a quantitative scale for classifying the reactivity of molecules. acs.org Key indices include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). conicet.gov.arnih.gov

Chemical Potential (μ) : Associated with the charge-transfer ability of a system, it is calculated as μ = (EHOMO + ELUMO) / 2. conicet.gov.aracs.org

Chemical Hardness (η) : Describes the resistance to a change in the number of electrons, calculated as η = (ELUMO - EHOMO). conicet.gov.aracs.org A low value of η characterizes a good electrophile. conicet.gov.ar

Global Electrophilicity Index (ω) : Introduced by Parr, this index provides a quantitative classification of the global electrophilic character of a molecule. conicet.gov.ar It is calculated as ω = μ² / (2η). conicet.gov.aracs.org

Theoretical studies have shown that the substitution of a hydrogen atom on the pyrrole (B145914) ring with a powerful electron-withdrawing nitro group leads to a significant increase in the electrophilicity index. conicet.gov.ar For this compound, these indices have been calculated, classifying it as a strong electrophile capable of participating in polar reactions, such as Diels-Alder cycloadditions. conicet.gov.ar

Global Reactivity Parameters for this compound

The following table presents the calculated global reactivity parameters for this compound, based on DFT calculations at the B3LYP/6-31G(d) level. conicet.gov.ar All values are in electron volts (eV).

| Compound | EHOMO (eV) | ELUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| 1-Tosylpyrrole | -3.68 | 4.77 | 0.545 | 8.45 | 1.41 |

| This compound | -4.54 | 4.80 | 0.13 | 9.34 | 2.14 |

Data sourced from Letters in Organic Chemistry, 2011, Vol. 8, No. 2. conicet.gov.ar

To gain a deeper understanding of a specific chemical reaction, computational chemists model the entire reaction pathway. This involves calculating the energy of the system as the reactants approach and transform into products. A critical point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. acs.org

Conformational Landscape and Dynamic Behavior Modeling

Molecules, particularly those with rotatable single bonds like the nitrogen-sulfur bond in this compound, are not static entities. They exist as an ensemble of different conformations. Computational modeling can be used to explore this conformational landscape by systematically rotating the bonds and calculating the energy of each resulting geometry.

This analysis helps identify the lowest-energy (most stable) conformations, as well as the energy barriers to rotation between them. uni-regensburg.de As established by DFT optimizations, the ground state conformation of this compound features a coplanar arrangement of the nitro group with the pyrrole ring. conicet.gov.ar A full conformational analysis would further investigate the rotational dynamics of the N-tosyl group. The bulky nature of the tosyl group can influence the orientation of substituents and affect the accessibility of reactive sites on the pyrrole ring. researchgate.net Understanding the dynamic behavior and the relative populations of different conformers is essential for a complete picture of the molecule's reactivity and its interactions with other species.

Advanced Applications and Derivatization Strategies for 3 Nitro 1 Tosyl 1h Pyrrole in Organic Synthesis

Strategic Use as a Versatile Synthetic Intermediate

The strategic placement of the nitro and tosyl groups on the pyrrole (B145914) ring endows 3-Nitro-1-tosyl-1H-pyrrole with a rich and varied reactivity profile. This allows for its use as a foundational building block in the synthesis of more elaborate heterocyclic structures and diversely substituted pyrroles.

Precursor for Structurally Complex Annulated Heterocyclic Systems

This compound is a key precursor for the synthesis of annulated (fused) heterocyclic systems, which are common motifs in pharmaceuticals and natural products. The electron-deficient nature of the pyrrole ring, enhanced by the nitro group, facilitates its participation in various cycloaddition and cyclization reactions.

One significant strategy involves the use of nitropyrrole derivatives in intramolecular cyclization reactions to form fused systems. For instance, a related compound, ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate, is synthesized and then undergoes a nitro reduction followed by intramolecular lactamization to yield 2H-pyrrolo[3,4-c]quinoline. nih.gov This demonstrates a viable pathway where a nitropyrrole serves as the cornerstone for building a more complex, fused quinoline (B57606) ring system. A similar strategy can be envisioned starting from a suitably functionalized this compound.

Another approach involves the synthesis of 2H-pyrrolo[3,4-b] Current time information in Bangalore, IN.researchgate.netpyrrolobenzothiazepine, where a 4-(2-nitrophenylsulfonyl)-1H-pyrrole-3-carboxylate is used as the key intermediate. nih.gov These examples highlight a general principle: the nitro group can be chemically transformed (e.g., reduced to an amine) to facilitate a subsequent ring-closing reaction, leading to the formation of annulated heterocycles.

Furthermore, N-tosylated pyrroles bearing electron-withdrawing groups, such as the nitro group, can function as dienophiles in Diels-Alder reactions. conicet.gov.aratamanchemicals.com The reaction of such activated pyrroles with dienes leads to the formation of bicyclic adducts. These adducts can then undergo further transformations, such as aromatization through the elimination of the nitro group, to yield fused aromatic systems. conicet.gov.ar

Table 1: Examples of Annulated Systems Derived from Nitropyrrole Precursors This table illustrates reaction types where nitropyrrole derivatives, similar in reactivity to this compound, are used to construct fused heterocyclic systems.

| Starting Material Type | Reaction Type | Product Core Structure | Ref. |

| Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate | Nitro reduction, Intramolecular lactamization | 2H-Pyrrolo[3,4-c]quinoline | nih.gov |

| Ethyl 4-(2-nitrophenylsulfonyl)-1H-pyrrole-3-carboxylate | Multi-step synthesis | 2H-Pyrrolo[3,4-b] Current time information in Bangalore, IN.researchgate.netpyrrolobenzothiazepine | nih.gov |

| 1-Tosyl-5-nitropyrrole-3-carboxylate | Diels-Alder Reaction | Benzothiophene (after rearrangement) | conicet.gov.ar |

Building Block for Divergent Syntheses of Poly-Functionalized Pyrroles

This compound is not only a precursor to fused rings but also an excellent starting point for creating a diverse library of poly-functionalized pyrroles. The inherent reactivity of the nitro and tosyl groups, combined with the pyrrole core, allows for a multitude of chemical modifications.

The synthesis of the 3-nitropyrrole (B1211435) core itself often proceeds via a [3+2] cycloaddition, such as the Barton-Zard reaction between a nitroalkene and an isocyanoacetate, or the Van Leusen reaction involving tosylmethyl isocyanide (TosMIC) and a nitroolefin. nih.govwikipedia.org Once formed, the this compound scaffold is primed for further functionalization. The electron-withdrawing nature of the nitro and tosyl groups deactivates the pyrrole ring towards electrophilic substitution but activates it for nucleophilic attack or for reactions at other positions.

This allows for a divergent synthetic approach where different functional groups can be introduced by targeting either the pyrrole ring, the nitro group, or the tosyl group. For example, after the initial synthesis of the core, subsequent reactions can be performed to add substituents at other positions of the pyrrole ring, leading to highly decorated and functionally rich pyrrole derivatives. Multi-component reactions have been developed that yield poly-substituted pyrroles bearing both nitro and sulfonyl groups in a single step, showcasing the modularity of this synthetic strategy. rsc.org

Post-Synthetic Modification and Derivatization Approaches

The true synthetic utility of this compound is fully realized through the post-synthetic modification of its key functional groups. The nitro and tosyl moieties are not merely passive substituents; they are reactive handles that can be transformed into a wide array of other functionalities or removed entirely.

Chemical Transformations of the Nitro Group to Access Diverse Functionalities (e.g., Amines, Halides)

The nitro group at the C-3 position is a versatile functional group that can be converted into several other important chemical entities, most notably amines.

Reduction to Amines: The reduction of the nitro group to an amino group is a fundamental and highly efficient transformation. This creates 3-Amino-1-tosyl-1H-pyrrole, a key intermediate for introducing further diversity. The resulting amino group can be acylated, alkylated, or used as a nucleophile in various coupling and condensation reactions. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl), are generally effective for this purpose.

Conversion to Halides: The amino group derived from the reduction of the nitro group can be further converted into halides (Cl, Br, I) via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This two-step sequence involves the diazotization of the 3-amino-1-tosyl-1H-pyrrole with a nitrite (B80452) source (e.g., NaNO₂) in a strong acid to form a diazonium salt. Subsequent treatment of this unstable intermediate with a copper(I) halide (CuCl, CuBr) or potassium iodide (KI) introduces the corresponding halogen at the C-3 position of the pyrrole ring. wikipedia.orgorganic-chemistry.orgresearchgate.net This provides access to 3-halo-1-tosyl-1H-pyrroles, which are valuable substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 2: Functional Group Transformations of the Nitro Group This table outlines the sequential transformation of the nitro group on the pyrrole ring into other valuable functionalities.

| Starting Functionality | Reagents | Intermediate Functionality | Reagents | Final Functionality | Ref. |

| 3-Nitro | H₂, Pd/C or Sn, HCl | 3-Amino | 1. NaNO₂, H⁺ 2. CuX (X=Cl, Br) or KI | 3-Halo | wikipedia.orgorganic-chemistry.org |

| 3-Nitro | H₂, Pd/C or Sn, HCl | 3-Amino | Acyl chloride or Anhydride (B1165640) | 3-Acylamino | - |

Manipulation of the Tosyl Group for N-Functionalization or Deprotection

The N-tosyl group serves primarily as a protecting group for the pyrrole nitrogen, but its manipulation is a key step in many synthetic sequences.

Deprotection: Removal of the tosyl group (detosylation) to reveal the N-H pyrrole is often necessary to restore the natural reactivity of the pyrrole ring or to allow for N-functionalization. The stability of the sulfonamide bond requires specific, often reductive, conditions for cleavage. google.com Several methods have been proven effective for the deprotection of N-tosylpyrroles.

Table 3: Selected Methods for N-Tosyl Deprotection of Pyrroles

| Reagent System | Conditions | Comments | Ref. |

| Magnesium / Methanol (Mg/MeOH) | Ultrasonic irradiation or stirring, often with NH₄Cl activation | Efficient and relatively mild reductive cleavage. Can show selectivity over other protecting groups. | uminho.ptrsc.org |

| Sodium Amalgam (Na/Hg) | Na₂HPO₄ buffered methanol | A classical and effective method for reductive cleavage of sulfonamides. | researchgate.netle.ac.uk |

| Sodium Naphthalenide | Anhydrous THF | A powerful single-electron transfer reagent for cleaving stable sulfonamides. | mdpi.com |

N-Functionalization: Once the tosyl group is removed, the resulting N-H pyrrole can be subjected to a wide range of N-functionalization reactions. These include alkylation, acylation, and arylation, allowing for the introduction of a vast array of substituents on the nitrogen atom, further diversifying the molecular scaffold.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Nitro-1-tosyl-1H-pyrrole and its derivatives will likely focus on improving efficiency and sustainability. A promising strategy involves the use of nitroolefins and tosylmethyl isocyanide (TosMIC) in ionic liquids. researchgate.net Research has demonstrated that this approach can be conducted at room temperature with potassium hydroxide (B78521) as the base, achieving good yields in short reaction times (approximately 2 hours). researchgate.net This method circumvents the need for hazardous and expensive strong bases, anhydrous organic solvents, or low-temperature conditions. researchgate.net A key advantage of this protocol is the reusability of the ionic liquid, which can be recovered and used for several cycles without a significant drop in reaction yield, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Further research could explore one-pot multicomponent strategies and the use of novel catalytic systems to streamline the synthesis. grafiati.com For instance, the development of solvent-free synthesis methods is an emerging area in organic chemistry that could be applied to produce pyrrole (B145914) derivatives more sustainably. dntb.gov.ua The exploration of catalysts such as nano copper or iron(III) phosphate, which have been used for the synthesis of other substituted pyrroles, could also lead to more economical and environmentally friendly routes. grafiati.comorganic-chemistry.org

| Synthetic Approach | Key Features | Potential Advantages |

| TosMIC & Nitroolefins in Ionic Liquid | Room temperature, reusable solvent, short reaction time. researchgate.net | High efficiency, sustainability, avoids harsh reagents. researchgate.net |

| Solvent-Free Synthesis | Eliminates the need for organic solvents. dntb.gov.ua | Reduced environmental impact, potential for cost savings. dntb.gov.ua |

| Novel Catalysis | Use of catalysts like nano copper or iron (III) phosphate. grafiati.comorganic-chemistry.org | Lower cost, milder reaction conditions, potential for new selectivities. grafiati.comorganic-chemistry.org |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The inherent reactivity of this compound, conferred by its specific functional groups, presents a rich field for investigation. The Van Leusen [3+2] cycloaddition, which utilizes TosMIC and electron-deficient compounds, is a foundational reaction for forming the pyrrole ring and can be further explored with various substrates. nih.gov The electron-withdrawing nature of both the nitro and tosyl groups enhances the stability of the pyrrole ring against certain reactions but also activates it for others.

Future research should investigate novel catalytic transformations. For example, silver-catalyzed tandem reactions of TosMIC derivatives have been shown to produce complex fused pyrrole systems. nih.govnih.gov The application of transition-metal catalysis, which is well-established for pyrrole synthesis in general, could unlock new reaction pathways for this compound. organic-chemistry.orgdntb.gov.ua This includes palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups, or gold-catalyzed cycloisomerization reactions. organic-chemistry.orgbham.ac.uk The tosyl group itself can be a target for transformation; its sulfur atom is susceptible to nucleophilic attack, which could be exploited for further functionalization. Additionally, the steric hindrance provided by the bulky N-tosyl group could be leveraged to control the regioselectivity of subsequent reactions. acs.org

Advanced Characterization and Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced characterization techniques will play a pivotal role in this endeavor. Single-crystal X-ray diffraction will be essential for determining the precise molecular structure, including bond lengths, bond angles, and the conformation of the tosyl group relative to the pyrrole ring. Insights can be drawn from studies on analogous compounds like 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole, where the bulky silyl (B83357) group influences the crystal packing and intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a primary tool for structural confirmation in solution. Mechanistic studies, particularly for the [3+2] cycloaddition synthesis, can be advanced by integrating experimental data with computational approaches. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and provide a deeper understanding of the reaction mechanism. This integrated approach can elucidate the role of the catalyst, the solvent, and the electronic effects of the nitro and tosyl groups on the reaction's outcome.

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, solid-state packing. researchgate.net |

| NMR Spectroscopy | Structural confirmation in solution, verification of functional groups. |

| Computational Chemistry (e.g., DFT) | Reaction pathway modeling, transition state analysis, electronic property prediction. |

Design and Synthesis of New Analogues for Expanded Synthetic Utility

The structure of this compound serves as a versatile scaffold for the design and synthesis of new analogues with tailored properties. By systematically modifying the substituents, a library of compounds with expanded synthetic utility can be created. For instance, the synthesis of analogues such as this compound-2-carboxylic acid has already been noted, indicating the potential for functionalization at other positions on the pyrrole ring. bldpharm.com

Future work could focus on introducing a variety of functional groups at the C2, C4, and C5 positions, drawing from the extensive toolbox of modern pyrrole synthesis methods. thieme-connect.de This could include the introduction of halogens for subsequent cross-coupling reactions, or the incorporation of other heterocyclic rings to create more complex molecular architectures. The principles of medicinal chemistry, such as bioisosteric replacement and the use of structure-activity relationship models, could guide the design of new analogues with potential biological relevance, similar to strategies employed for other nitro-substituted heterocycles. nih.gov These new analogues could serve as valuable intermediates in the synthesis of complex natural products, pharmaceuticals, or advanced materials. atamanchemicals.com

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 3-Nitro-1-tosyl-1H-pyrrole?

Methodological Answer:

The synthesis typically involves electrophilic substitution or multi-step functionalization. For example:

- Nitration and Tosylation: Nitration of 1-tosyl-1H-pyrrole derivatives can be achieved using nitric acid/sulfuric acid mixtures. Tosylation often employs tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) under anhydrous conditions .

- Reaction Optimization: Solvent choice (e.g., xylene for reflux) and catalysts (e.g., chloranil for dehydrogenation) are critical. Purification via recrystallization (e.g., methanol) or column chromatography is recommended to isolate the product .

Advanced: How can competing isomer formation during tosylation be systematically addressed?

Methodological Answer:

Isomerization (e.g., 3-nitro vs. 2-nitro derivatives) arises from electronic and steric effects. Strategies include:

- Regioselective Control: Use directing groups or sterically hindered bases to favor substitution at the 3-position. For example, zinc oxide in solvent-free conditions reduces side reactions .

- Analytical Monitoring: Employ TLC or in situ NMR to track reaction progress. Isomers can be separated via fractional crystallization (e.g., petroleum ether/ethyl acetate) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Key for identifying substituent positions. For instance, the nitro group deshields adjacent protons (δ ~7.2–7.5 ppm), while the tosyl group shows distinct aromatic singlet peaks (δ ~7.7 ppm) .

- Mass Spectrometry (ESI or EI): Confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .

- IR Spectroscopy: Nitro groups exhibit strong absorption near 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching) .

Advanced: How can NMR data resolve ambiguities in regioisomeric structures?

Methodological Answer:

- NOESY/ROESY: Detects spatial proximity between protons. For example, coupling between the tosyl group and pyrrole β-protons confirms substitution at the 3-position.

- 13C NMR Shifts: The nitro group induces significant upfield/downfield shifts in adjacent carbons. Computational modeling (e.g., DFT) can predict chemical shifts for comparison .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes with water .

Advanced: How does solvent polarity influence reaction yield and selectivity?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF): Enhance nitration rates but may promote side reactions.

- Non-Polar Solvents (e.g., Xylene): Favor cyclization and reduce hydrolysis of tosyl groups. Solvent-free conditions (e.g., using ZnO) improve atom economy and reduce waste .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use methanol or ethanol to remove unreacted starting materials.

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients (8:2 to 7:3) separates nitro and tosyl isomers .

Advanced: What mechanistic insights explain the introduction of nitro and tosyl groups?

Methodological Answer:

- Nitration: Proceeds via electrophilic aromatic substitution (EAS), where the nitro group acts as a strong electron-withdrawing meta-director.

- Tosylation: Involves nucleophilic attack of the pyrrole nitrogen on TsCl, followed by deprotonation. Steric effects from the tosyl group can hinder further substitution .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid light exposure to prevent photodegradation .

- Decomposition Monitoring: Regularly check for color changes (yellowing indicates nitro group reduction) using UV-Vis spectroscopy .

Advanced: How can computational methods aid in predicting reactivity and stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。